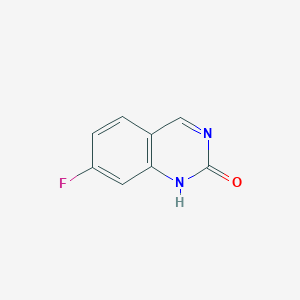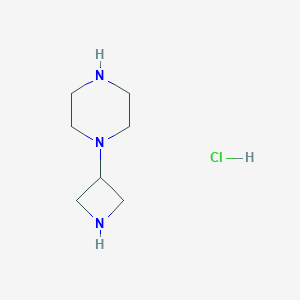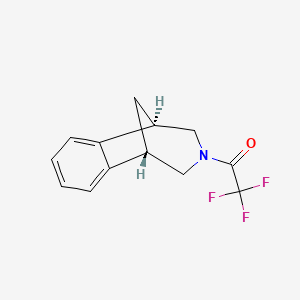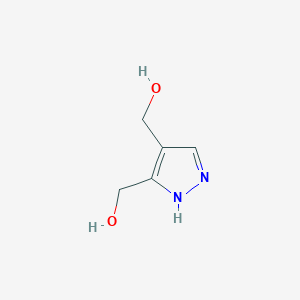![molecular formula C11H7N3O B8133344 Pyrido[2,3-h]quinazolin-2(1H)-one](/img/structure/B8133344.png)
Pyrido[2,3-h]quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-h]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a pyridine ring and a quinazolinone moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-h]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzamide with pyridine-2-carboxylic acid or its derivatives. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-h]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a fluorescent probe and bioimaging agent due to its luminescent properties.
Medicine: Pyrido[2,3-h]quinazolin-2(1H)-one derivatives have shown promise as anticancer, antiviral, and antibacterial agents. They are also being explored for their potential as kinase inhibitors and other therapeutic targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrido[2,3-h]quinazolin-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. The compound’s ability to interact with various biological pathways makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: A simpler analog with similar biological activities.
Pyrido[3,4-d]pyrimidin-2(1H)-one: Another heterocyclic compound with a fused ring system.
Quinoxalin-2(1H)-one: Known for its diverse biological activities and chemical properties.
Uniqueness
Pyrido[2,3-h]quinazolin-2(1H)-one stands out due to its unique fused ring system, which imparts distinct chemical properties and biological activities
Properties
IUPAC Name |
1H-pyrido[2,3-h]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-11-13-6-7-3-4-9-8(10(7)14-11)2-1-5-12-9/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGXKHLZLRKTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)N=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

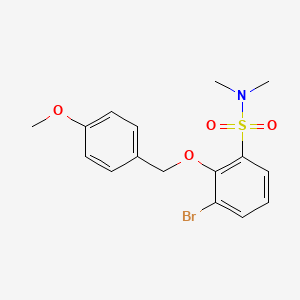
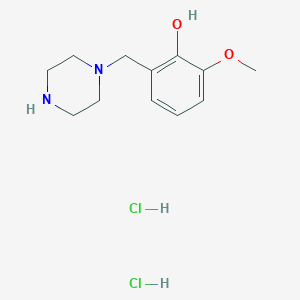
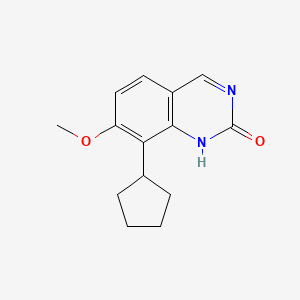
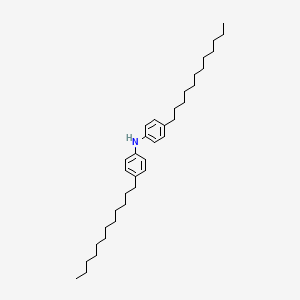
![6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8133316.png)
![5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B8133320.png)
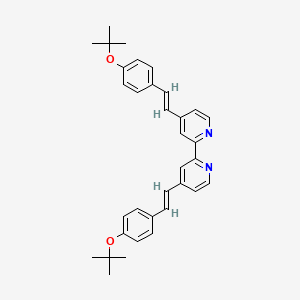
![9-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8133324.png)
![6-amino-2-methyl-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8133325.png)
